molecular formula C13H20N2O2 B8567493 8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No. B8567493
M. Wt: 236.31 g/mol
InChI Key: PBAVRHZEIQSWLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile is a useful research compound. Its molecular formula is C13H20N2O2 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

8-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile

InChI

InChI=1S/C13H20N2O2/c14-11-12(15-7-1-2-8-15)3-5-13(6-4-12)16-9-10-17-13/h1-10H2

InChI Key

PBAVRHZEIQSWLN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2(CCC3(CC2)OCCO3)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Pyrrolidine (22.5 ml, 0.306 mol), cyclohexane-1,4-dione monoethylene ketal (10.0 g, 0.064 mol) and potassium cyanide (10.0 g, 0.15 mol) was added to a mixture of 4 N hydrochloric acid (17 ml) and methanol (10 ml), while cooling with ice. The mixture was stirred at room temperature for 74 h and then, after addition of water (80 ml), extracted with diethyl ether (4×70 ml). After concentration, the residue was taken up in methylene chloride (70 ml) and the mixture was dried with magnesium sulfate overnight. The organic phase was concentrated and 8-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile was obtained as a white solid with a melting point of 65-67° C. in a yield of 68% (10.2 g).
Quantity
22.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 55 ml water, 33 ml hydrochloric acid (32 per cent by weight), 50 ml methanol, 127 ml pyrrolidine, 50.0 g 1,4-dioxaspiro[4.5]decan-8-one and 50.0 g potassium cyanide was stirred for 65 hours at room temperature. The pale brown suspension obtained was extracted four times with 50 ml diethyl ether each time, the combined extracts were dried over sodium sulfate, filtered and concentrated and the residue was largely freed from solvent residues in vacuo. 76.7 g 8-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile were obtained as a pale brown liquid.
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
127 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.